molecular formula C11H17N3O B1203950 (4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one CAS No. 35471-10-4

(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one

Cat. No. B1203950
CAS RN: 35471-10-4
M. Wt: 207.27 g/mol
InChI Key: JICZMZVYTMAXGX-KHSUWTBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arenaine is a member of pyrimidines.

Scientific Research Applications

Synthesis and Biological Activities

  • Compounds related to (4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one have been synthesized and explored for various biological activities. For instance, derivatives like 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones have shown significant analgesic and anti-inflammatory activities, with a lower ulcer index compared to standard drugs like aspirin (El-Gazzar & Hafez, 2009). Additionally, compounds like 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones have been synthesized and their tautomeric structures studied (Kurasawa et al., 1989).

Antimicrobial and Anticancer Properties

  • Pyrazole and pyrimidine derivatives, including those structurally related to (4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one, have been evaluated for their antimicrobial and anticancer properties. Some synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated significant antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Cytotoxic Activity

  • Research has been conducted on thieno[2,3-d]pyrimidin-4-ones and their derivatives for evaluating cytotoxic activity on mammalian cancer cell models. While these compounds generally showed weak effects on human cervix adenocarcinoma cells, some exhibited more consistent inhibition of cell growth on murine myeloma cells (Kh et al., 2013).

Antibacterial Activity

  • Studies on 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, which are structurally similar to the compound of interest, have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. However, these compounds were found inactive in antifungal screening (Narayana, Rao, & Rao, 2009).

Radioprotective and Antitumor Activities

  • Novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazoles, have shown promising radioprotective and antitumor activities in scientific research. These compounds were evaluated for their potential in these areas and displayed encouraging results (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).

Synthesis of Derivatives

  • Various methods have been developed for the synthesis of compounds structurally related to (4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one. These methods have led to the creation of a diverse range of compounds with potential biological activities (Narayana, Rao, & Rao, 2009).

properties

CAS RN

35471-10-4

Product Name

(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one

InChI

InChI=1S/C11H17N3O/c1-4-11(3)6-5-8-7(2)9(15)13-10(12)14(8)11/h4,7-8H,1,5-6H2,2-3H3,(H2,12,13,15)/t7-,8-,11?/m0/s1

InChI Key

JICZMZVYTMAXGX-KHSUWTBESA-N

Isomeric SMILES

C[C@H]1[C@@H]2CCC(N2C(=NC1=O)N)(C)C=C

SMILES

CC1C2CCC(N2C(=NC1=O)N)(C)C=C

Canonical SMILES

CC1C2CCC(N2C(=NC1=O)N)(C)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one
Reactant of Route 2
(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one
Reactant of Route 3
(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one
Reactant of Route 4
(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one
Reactant of Route 5
(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one
Reactant of Route 6
(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one

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